tert-butyl (1-(3-chlorophenyl)-2-(((R)-1-(4-methoxyphenyl)ethyl)amino)-2-oxoethyl)carbamate
Description
This compound features a tert-butyl carbamate group, a 3-chlorophenyl ring, and an (R)-configured 1-(4-methoxyphenyl)ethylamino moiety. Its IUPAC name reflects the stereochemistry and substituent positions, critical for its physicochemical and biological properties. While direct pharmacological data are sparse, its structural motifs—chlorophenyl, methoxyphenyl, and carbamate groups—are common in intermediates for drug development, such as kinase inhibitors or protease-targeting agents .
Properties
Molecular Formula |
C22H27ClN2O4 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)-2-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C22H27ClN2O4/c1-14(15-9-11-18(28-5)12-10-15)24-20(26)19(16-7-6-8-17(23)13-16)25-21(27)29-22(2,3)4/h6-14,19H,1-5H3,(H,24,26)(H,25,27)/t14-,19?/m1/s1 |
InChI Key |
YPDJYHHMLFUEEX-MJTSIZKDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)NC(=O)C(C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound tert-butyl (1-(3-chlorophenyl)-2-(((R)-1-(4-methoxyphenyl)ethyl)amino)-2-oxoethyl)carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a tert-butyl group, a chlorophenyl moiety, and a methoxyphenyl ethylamine component, which are critical for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that it could reduce the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine production in activated immune cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Chlorophenyl Substitution : The presence of the 3-chlorophenyl group enhances binding affinity to specific biological targets compared to non-substituted analogs.
- Methoxyphenyl Influence : The methoxy group appears to play a role in increasing lipophilicity, which may improve cellular uptake and bioavailability.
Case Study 1: Anticancer Activity
A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Antimicrobial Efficacy
In a separate investigation assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results suggest that the compound possesses moderate antibacterial activity, warranting further exploration into its mechanism of action.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Chlorophenyl Position : The target compound’s 3-chlorophenyl group introduces steric hindrance compared to 2- or 4-chloro analogs . Meta-substitution may reduce planarity, affecting solubility and receptor binding.
- Amino Group Variations: The (R)-1-(4-methoxyphenyl)ethylamino group enhances stereoselectivity and π-π interactions compared to simpler 2-methoxyethylamino () or unsubstituted ethylamino groups.
- Electron-Withdrawing vs. Donor Groups: The 4-methoxyphenyl (electron-donating) in the target compound contrasts with fluorine (electron-withdrawing) in , altering electronic density and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
